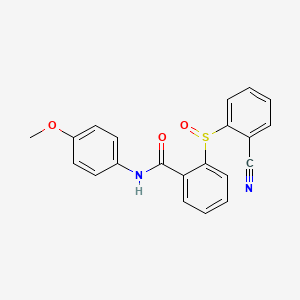
2-((2-Cyanophenyl)sulfinyl)-N-(4-methoxyphenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-Cyanophenyl)sulfinyl)-N-(4-methoxyphenyl)benzenecarboxamide, commonly known as CMPB, is a sulfur-containing heterocyclic compound that has been studied for its potential applications in scientific research. CMPB is a member of the benzene carboxamide family of compounds, and it has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
H+,K+-ATPase Inhibition
Research on similar compounds, such as [(Pyridylmethyl)sulfinyl]benzimidazoles, has demonstrated significant antisecretory (H+,K+)-ATPase inhibitory activity, leading to the selection of pantoprazole as a candidate drug for clinical studies. This class of compounds is activated by acid to form an active principle, indicating their potential application in treating conditions requiring selective inhibition of (H+,K+)-ATPase in vivo (Kohl et al., 1992).
Supramolecular Packing Motifs
The structure of related compounds has been found to self-assemble into π-stacks surrounded by triple helical networks of hydrogen bonds. This novel organizational motif suggests potential applications in designing new materials or liquid crystals that mimic these structural properties (Lightfoot et al., 1999).
Anticancer Activity
Studies have explored the synthesis and biological evaluation of phenylaminosulfanyl-1,4‐naphthoquinone derivatives, demonstrating potent cytotoxic activity against various human cancer cell lines. This indicates the potential therapeutic application of structurally related compounds in cancer treatment (Ravichandiran et al., 2019).
Enantioselective Protonation
The use of chiral sulfinamides in conjunction with achiral sulfonic acids as a cocatalyst system for enantioselective protonation reactions highlights the application of such compounds in synthesizing chiral molecules. This approach is valuable in pharmaceutical synthesis, where the enantiomeric purity of drugs is crucial (Beck et al., 2011).
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfinyl-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-26-17-12-10-16(11-13-17)23-21(24)18-7-3-5-9-20(18)27(25)19-8-4-2-6-15(19)14-22/h2-13H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGMIZTTYUXOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
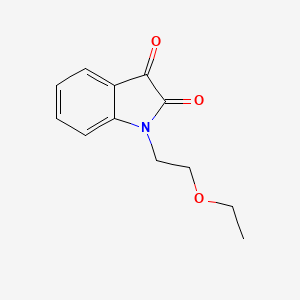

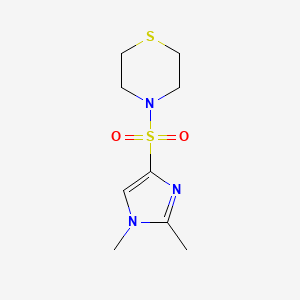
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2675491.png)
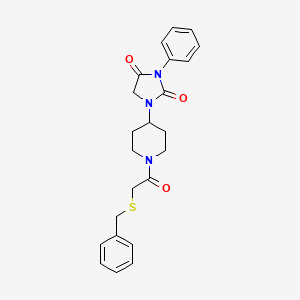


![1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone](/img/structure/B2675497.png)
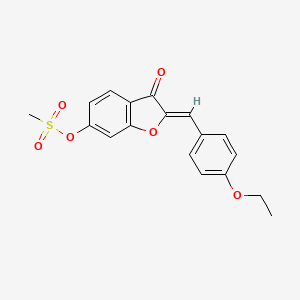
![N-(4-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2675501.png)
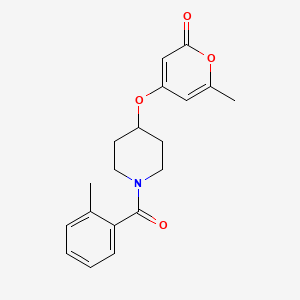
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(2-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2675504.png)
![Tert-butyl 3-imino-3-oxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2675505.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2675507.png)
